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Compound of Interest

Compound Name: t-Boc-aminooxy-PEG6-propargyl

Cat. No.: B611202 Get Quote

Technical Guide: t-Boc-aminooxy-PEG6-
propargyl
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of t-Boc-aminooxy-PEG6-propargyl, a
heterobifunctional linker essential in bioconjugation, drug delivery, and the development of

complex biomolecules such as antibody-drug conjugates (ADCs).

Core Compound Information
t-Boc-aminooxy-PEG6-propargyl is a versatile linker molecule featuring three key

components: a tert-butyloxycarbonyl (Boc) protected aminooxy group, a six-unit polyethylene

glycol (PEG) spacer, and a terminal propargyl group. This combination allows for a two-step,

controlled conjugation strategy. The propargyl group facilitates covalent linkage to azide-

containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone

of click chemistry.[1] Concurrently, the Boc-protected aminooxy group can be deprotected

under mild acidic conditions to reveal a reactive aminooxy group, which readily forms a stable

oxime bond with aldehydes or ketones.[2] The hydrophilic PEG6 spacer enhances the aqueous

solubility and can improve the pharmacokinetic properties of the resulting conjugate.[3]
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Property Value Reference

CAS Number 2093152-83-9 [4]

Molecular Weight 435.51 g/mol [5]

Molecular Formula C₂₀H₃₇NO₉ [5]

Purity Typically >95% - >98%

Appearance Solid powder [6]

Solubility

Soluble in DMSO. The PEG

spacer enhances solubility in

aqueous media.

[6],[3]

Storage Conditions

Short term (days to weeks): 0 -

4 °C, dry and dark. Long term

(months to years): -20 °C.

[6]

Experimental Protocols & Methodologies
The utility of t-Boc-aminooxy-PEG6-propargyl lies in its ability to undergo sequential,

orthogonal conjugation reactions. Below are detailed experimental protocols for the key

transformations.

Boc Group Deprotection to Yield Free Aminooxy Group
The removal of the Boc protecting group is typically achieved using a strong acid like

trifluoroacetic acid (TFA). This reaction is efficient and proceeds under mild conditions, making

it suitable for sensitive biomolecules.

Objective: To deprotect the t-Boc-aminooxy functionality, preparing the linker for conjugation to

an aldehyde or ketone.

Materials:

t-Boc-aminooxy-PEG6-propargyl

Anhydrous Dichloromethane (DCM)
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Trifluoroacetic acid (TFA)

Round-bottom flask

Stirring apparatus

Nitrogen or Argon supply (optional, for sensitive substrates)

Rotary evaporator

Procedure:

Dissolve t-Boc-aminooxy-PEG6-propargyl in anhydrous DCM in a round-bottom flask to a

concentration of approximately 0.1-0.5 M.

If the substrate is sensitive to oxidation, purge the flask with an inert gas such as nitrogen or

argon.

Cool the solution to 0 °C using an ice bath.

While stirring, slowly add TFA to the solution. A common final concentration is a 1:1 or 1:4

ratio of TFA to DCM (v/v).[7]

Allow the reaction mixture to warm to room temperature and continue stirring.

Monitor the reaction progress using an appropriate analytical method, such as Thin-Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the

starting material is consumed (typically 1-2 hours).

Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator.

The resulting product will be the TFA salt of the deprotected aminooxy-PEG6-propargyl.

The crude product can often be used in the next step without further purification.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargyl group of the linker reacts with an azide-functionalized molecule in the presence

of a copper(I) catalyst to form a stable triazole linkage.
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Objective: To conjugate the propargyl end of the linker to an azide-containing molecule (e.g., a

protein, peptide, or small molecule drug).

Materials:

Propargyl-functionalized linker (either t-Boc protected or deprotected aminooxy form)

Azide-containing molecule of interest

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand (optional but

recommended for biomolecules)

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Degassed solvents/buffers

Procedure:

Dissolve the azide-containing molecule and the propargyl-functionalized PEG linker in the

reaction buffer.

Prepare a stock solution of the copper catalyst. For a typical reaction, a premixed solution of

CuSO₄ and a stabilizing ligand like TBTA is prepared.[8]

Prepare a fresh stock solution of the reducing agent, sodium ascorbate.

To the solution containing the azide and alkyne, add the copper/ligand solution, followed by

the sodium ascorbate solution to initiate the reaction. The final concentrations might be in the

range of 100-250 µM copper and 5 mM sodium ascorbate.[9]

Allow the reaction to proceed at room temperature with gentle stirring. Reaction times can

vary from 1 to 12 hours depending on the substrates.

Monitor the reaction by LC-MS or another suitable method.
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Upon completion, the resulting conjugate may be purified using methods appropriate for the

biomolecule, such as size-exclusion chromatography, affinity chromatography, or dialysis to

remove the catalyst and excess reagents.

Application Workflow: Antibody-Drug Conjugate
(ADC) Synthesis
A significant application for this linker is in the site-specific synthesis of ADCs. The following

workflow and diagram illustrate how t-Boc-aminooxy-PEG6-propargyl can be used to link a

cytotoxic drug to an antibody.

Step 1: Antibody Modification

Step 2: Linker Preparation

Step 3: Drug-Linker Conjugation (Click Chemistry)

Step 4: Final ADC Assembly (Oxime Ligation)
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Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

The diagram illustrates a four-step process for creating a site-specific ADC. First, the glycan

portion of a monoclonal antibody is oxidized to generate reactive aldehyde groups.[10]

Separately, the t-Boc-aminooxy-PEG6-propargyl linker is deprotected. The free aminooxy
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group is temporarily unreacted while the propargyl end of the linker is conjugated to an azide-

modified cytotoxic drug via a copper-catalyzed click reaction. Finally, the drug-linker

intermediate, now bearing a reactive aminooxy group, is conjugated to the aldehyde-

functionalized antibody to form a stable oxime linkage, yielding the final ADC.[10] This strategy

provides precise control over the drug-to-antibody ratio (DAR).[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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